3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

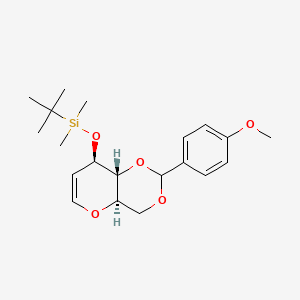

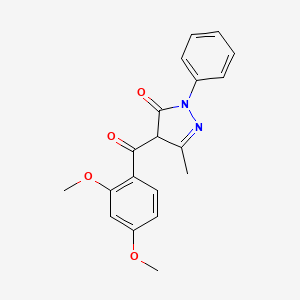

The compound “3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, a benzofuran moiety, and an amide group . Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used in medicinal chemistry . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings, found naturally in plants and also obtained through synthetic reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the benzofuran moiety, followed by the introduction of the amide group . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The benzofuran ring can be constructed through various synthetic reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a benzofuran moiety, and an amide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzofuran moiety is composed of fused benzene and furan rings .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The pyrrolidine ring and the benzofuran moiety could potentially undergo various chemical reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrrolidine ring and the benzofuran moiety . These features could affect properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Pharmacological Applications and Selectivity

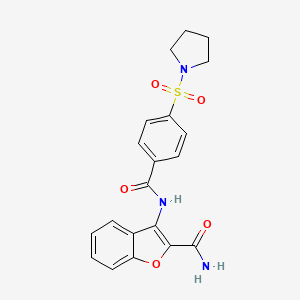

Research has shown that compounds with pyrrolidinylsulfonyl benzamido benzofuran structures exhibit high affinity for specific receptors, such as κ-opioid receptors (KORs), indicating potential for treating depression and addiction disorders. For example, PF-04455242, a compound featuring a related structure, demonstrated selectivity for KORs over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This selectivity was evident both in vitro and in vivo, with the compound showing potential antidepressant-like efficacy and therapeutic potential in treating cocaine-seeking behavior in mouse models (Grimwood et al., 2011).

Chemical Properties and Functional Applications

Related compounds have also been synthesized and characterized for their unique chemical properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors. These properties are significant for developing new materials with potential applications in sensing, imaging, and optoelectronics. For instance, pyridyl substituted benzamides have been studied for their luminescent properties and responsiveness to mechanical stimuli (Srivastava et al., 2017).

Antimicrobial and Anticancer Potential

Benzofuran carboxamide derivatives have been explored for their biological activities, including cholinesterase inhibitory activity and potential anticancer properties. For example, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives exhibited potent butyrylcholinesterase inhibitory activity and effects on Aβ self-aggregation, suggesting a role in treating neurodegenerative diseases (Abedinifar et al., 2018). Additionally, novel indenopyridine derivatives, incorporating benzofuran units, showed significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of benzofuran derivatives in cancer therapy (Ghorab & Al-Said, 2012).

Direcciones Futuras

The compound “3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” could be a subject of future research due to the biological activities associated with its structural features . Further studies could explore its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

Propiedades

IUPAC Name |

3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c21-19(24)18-17(15-5-1-2-6-16(15)28-18)22-20(25)13-7-9-14(10-8-13)29(26,27)23-11-3-4-12-23/h1-2,5-10H,3-4,11-12H2,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPQUJIDCGSTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)

![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)

![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)

![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)

![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)

![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)